molecular formula C20H19N3O4S2 B2918203 Ethyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate CAS No. 864922-49-6

Ethyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Cat. No. B2918203
CAS RN: 864922-49-6
M. Wt: 429.51
InChI Key: YTCAGNMIHKFETJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, also known as EMTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EMTB belongs to the class of thiadiazole compounds, which have been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, derivatives of thiadiazoles have been synthesized and shown to possess antimicrobial properties against a variety of microbial strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai et al., 2007). This suggests that Ethyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate could also be explored for its antimicrobial efficacy due to its structural similarity.

Synthetic Methodology

The compound's structure, featuring a thiadiazole ring, suggests its utility in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds. For example, thiadiazole derivatives have been employed in the synthesis of quinazolines, showcasing the versatility of thiadiazole compounds in facilitating ring transformations and forming complex heterocyclic systems (Ma et al., 2018).

Electrochemical and Electrochromic Properties

Compounds containing thiadiazole units have been studied for their electrochemical and electrochromic properties, indicating potential applications in electronic devices. For instance, donor–acceptor type monomers with thiadiazole units exhibit significant electrochemical activity and can undergo electropolymerization to form polymers with desirable electrochromic properties (Hu et al., 2013). This highlights the possibility of using this compound in the development of electrochromic materials and devices.

Antiparasitic and Hypolipidemic Activities

Although not directly related to this compound, studies on structurally related compounds reveal potential antiparasitic and hypolipidemic activities. Compounds similar in structure have demonstrated efficacy against coccidiosis in poultry and have shown to lower lipid levels in mammalian models (Rogers et al., 1964), (Baggaley et al., 1977). This opens up potential research avenues for this compound in similar biological applications.

properties

IUPAC Name

ethyl 4-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-3-27-19(25)14-4-8-15(9-5-14)21-17(24)12-28-20-22-18(23-29-20)13-6-10-16(26-2)11-7-13/h4-11H,3,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCAGNMIHKFETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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